molecular formula C10H7NO2 B1331144 Isoquinoline-4-carboxylic acid CAS No. 7159-36-6

Isoquinoline-4-carboxylic acid

Cat. No. B1331144
CAS RN: 7159-36-6
M. Wt: 173.17 g/mol
InChI Key: MCVMLYSLPCECGO-UHFFFAOYSA-N
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Description

Isoquinoline-4-carboxylic acid is a bioactive scaffold that is important in medicinal chemistry. It is a core structural element present in several peptide-based drugs and is part of various biologically active compounds . The compound is a derivative of isoquinoline, a heterocyclic aromatic organic compound, which is structurally similar to quinoline.

Synthesis Analysis

The synthesis of isoquinoline-4-carboxylic acid derivatives has been approached through various methods. A rapid synthesis of a related compound, 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid, was achieved using the Pictet-Spengler reaction followed by catalytic dehalogenation . Diversity-oriented synthesis methods have been employed to create 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives, utilizing traditional methods like the Pictet-Spengler and Bischler-Napieralski reactions, as well as modern approaches such as enyne metathesis, [2 + 2 + 2] cycloaddition, and the Diels-Alder reaction . Additionally, a Cu-catalyzed cascade reaction involving the Ugi postcyclization strategy has been designed to access highly substituted isoquinolone-4-carboxylic acids .

Molecular Structure Analysis

The molecular structure of isoquinoline-4-carboxylic acid derivatives has been studied using various analytical techniques. Detailed 2D DQF-COSY and 2D NOESY NMR analysis has been performed to understand the rotational isomerism of bicyclic amino acid derivatives . The most stable conformers of isoquinoline-1-carboxylic acid and isoquinoline-3-carboxylic acid have been determined, and their geometry optimized using high-level computational methods .

Chemical Reactions Analysis

Isoquinoline-4-carboxylic acid derivatives undergo various chemical reactions. For instance, the decarboxylation of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives has been examined, leading to the formation of 4-substituted isoquinoline derivatives . In mass spectrometry studies, bisubstituted isoquinolines showed a tendency to form carboxylic acids after collisional activation .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoquinoline-4-carboxylic acid derivatives have been investigated through experimental and theoretical techniques. Vibrational fundamental modes, thermodynamic properties, and chemical shifts have been studied using FT-IR and FT-Raman spectroscopy, as well as NMR chemical shifts determined by Gauge Invariant Atomic Orbital (GIAO) method . The molecular electrostatic potential and total electron density have been determined to explain the size, shape, and reactive sites of the molecules .

Scientific Research Applications

Medicinal Chemistry

Isoquinoline-4-carboxylic acid is a type of quinoline, which has received considerable attention as a core template in drug design due to its broad spectrum of bioactivity . Quinoline motifs have shown substantial efficacies for future drug development .

Method of Application

The development of small molecules from organic chemists is demanded by the pharmaceutical industry. In this context, a diverse range of quinoline-4-carboxylic acid derivatives has been synthesized .

Results or Outcomes

Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches . This review reveals that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor .

Development of Alkaline Phosphatase Inhibitors

Isoquinoline-4-carboxylic acid has been investigated as a highly potent scaffold for the development of alkaline phosphatase inhibitors .

Method of Application

A diverse range of quinoline-4-carboxylic acid derivatives has been synthesized and evaluated as potent inhibitors of alkaline phosphatases .

Results or Outcomes

Most of the tested compounds showed remarkable inhibition of human tissue-nonspecific alkaline phosphatase (h-TNAP), tissue-specific human intestinal alkaline phosphatase (h-IAP), and human placental alkaline phosphatase (h-PLAP) . Among them, 3j was identified as a potent inhibitor of h-TNAP with an IC50 value of 22 ± 1 nM, whereas, 3e emerged as a lead candidate against h-IAP and h-PLAP with IC50 values of 34 ± 10 and 82 ± 10 nM, respectively .

Antibacterial Activity

Isoquinoline-3-carboxylic acid (IQ3CA), a derivative of isoquinoline, demonstrated significant antibacterial activity against several plant bacteria .

Method of Application

The antibacterial activity of 49 isoquinoline derivatives was evaluated against three plant bacteria in vitro .

Results or Outcomes

IQ3CA demonstrated significant antibacterial activity against Ralstonia solanacearum (Rs), Acidovorax citrulli (Ac), X. oryzae pv. oryzicola (Xoc), X. campestris pv. campestris (Xcc), P. carotovorum subsp. carotovorum (Pcc), and X. fragariae (Xf), with EC50 values ranging from 8.38 to 17.35 μg/mL .

Synthesis of Quinoline Derivatives

Isoquinoline-4-carboxylic acid is used in the synthesis of quinoline derivatives .

Method of Application

Facile microwave-assisted processes suitable for the preparation of a series of quinoline-4-carboxylic acids have been introduced . In this Pfitzinger type of reaction, a condensation reaction between isatins and sodium pyruvate to give quinoline-2,4-dicarboxylic acid is carried out under microwave .

Results or Outcomes

The synthesis of quinoline derivatives has been achieved using microwave-assisted processes .

Inhibition of Dihydroorotate Dehydrogenase

A 4-quinolinecarboxylic acid analogue, brequinar sodium, was used to inhibit dihydroorotate dehydrogenase and the de novo biosynthesis of pyrimidine .

Method of Application

Brequinar sodium, an analogue of 4-quinolinecarboxylic acid, is used to inhibit dihydroorotate dehydrogenase .

Results or Outcomes

The application of brequinar sodium resulted in the inhibition of dihydroorotate dehydrogenase and the de novo biosynthesis of pyrimidine .

Coupling Reaction with Diamine Linker

Isoquinoline-4-carboxylic acid has been used in the coupling reaction with a diamine linker .

Method of Application

The coupling reaction involves the reaction of Isoquinoline-4-carboxylic acid with a diamine linker .

Results or Outcomes

The coupling reaction results in the formation of a complex that has potential applications in various fields .

Future Directions

The development of robust and functional COFs materials for practical applications is a promising future direction . The construction of acid–base bifunctional covalent organic frameworks via Doebner reaction for catalysing cascade reaction is another potential future direction .

properties

IUPAC Name

isoquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c12-10(13)9-6-11-5-7-3-1-2-4-8(7)9/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVMLYSLPCECGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00332696
Record name Isoquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoquinoline-4-carboxylic acid

CAS RN

7159-36-6
Record name Isoquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name isoquinoline-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of isoquinolin-4-carbonitrile (Intermediate-13) (3.0 g, 19.45 mmol) in EtOH (30 mL) was added KOH (20 g in 20 mL water) and the mixture was refluxed overnight. It was then cooled to RT and concentrated under reduced pressure. The aqueous layer was washed with Et2O and neutralized using 1N HCl. It was extracted with EtOAc and the organic layer was dried over Na2SO4, filtered, and concentrated to give the title compound (2 g, 59.3%) as an off white solid.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Yield
59.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
64
Citations
L Wessjohann, L Skattebøl, A De Meijere - Journal of the Chemical …, 1990 - pubs.rsc.org
Cyclopropylideneacetates (2a,b) undergo a formal [2 + 4] cycloaddition with (diphenylmethylene)amine (DPMA-H)(1) to yield dihydro-1-phenylisoquinoline-4-carboxylate (8a) and 1-…
Number of citations: 12 pubs.rsc.org
FW Bergstrom, JH Rodda - Journal of the American Chemical …, 1940 - ACS Publications
… Isoquinoline-4-carboxylic Acid.—Tyson* hydrolyzed 4… The isoquinoline-4carboxylic acid separated on cooling and … Isoquinoline-4-carboxylic acid reacts with excess potassium …
Number of citations: 23 pubs.acs.org
M Bänziger, J Cercus, H Hirt, K Laumen, C Malan… - Tetrahedron …, 2003 - Elsevier
… A supplier of isoquinoline-4-carboxylic acid ethyl ester 2 was found. In the main chain, … With 2% M/M of Nishimura catalyst the isoquinoline-4-carboxylic acid ethyl ester 2 could be …
Number of citations: 28 www.sciencedirect.com
R Nishikawa-Shimono, Y Sekiguchi… - Chemical and …, 2014 - jstage.jst.go.jp
Synthesis and structure–activity relationship of a novel series of isoquinoline CRTH2 antagonists bearing a methylene linker between the isoquinoline and benzamide moieties were …
Number of citations: 2 www.jstage.jst.go.jp
IV Dyachenko, MV Vovk - Russian Journal of General Chemistry, 2012 - Springer
… alkyl-substituted isoquinoline-4-carboxylic acid derivatives is characterized by the high selectivity. In this report we demonstrate the possibility of using the preparatively accessible [13] 2…
Number of citations: 2 link.springer.com
BM Mbala, J Jacobs, P Claes, V Mudogo, N De Kimpe - Tetrahedron, 2011 - Elsevier
… ]isoquinoline-4-carboxylic acid 30d and 2,3-diethyl-1,2,5,10-tetrahydro-1,5,10-trioxobenzo[g]isoquinoline-4-carboxylic acid … ,10-trioxobenzo[g]isoquinoline-4-carboxylic acid 30d and 2,3-…
Number of citations: 15 www.sciencedirect.com
E Pop, ZZ Liu, J Vlasak, W Anderson, ME Brewster… - Drug Delivery, 1993 - Taylor & Francis
… The synthesis involved acylation of the 5’-OH group of the AZT by the anhydride of isoquinoline-4-carboxylic acid, followed by N-methylation with methyl iodide of the resulting ester …
Number of citations: 9 www.tandfonline.com
T Troxler, K Hurth, KH Schuh, P Schoeffter… - Bioorganic & medicinal …, 2010 - Elsevier
… leads afforded novel, enantiomerically pure, highly potent and sst 3 -subtype selective somatostatin antagonists based on a (4S,4aS,8aR)-decahydro-isoquinoline-4-carboxylic acid …
Number of citations: 16 www.sciencedirect.com
M Natsume, S Kumadaki, Y Kanda, K Kiuchi - Tetrahedron Letters, 1973 - Elsevier
… ', which was also synthesized from 2 by the same procedure via 2 (36% yield), and was confirmed to be 4-formyl derivative by transformation to the known isoquinoline-4-carboxylic acid…
Number of citations: 30 www.sciencedirect.com
FL Warren, WG Wright - Journal of the Chemical Society (Resumed), 1958 - pubs.rsc.org
… Oxidation with potassium permanganate gives the series of compounds, 1: 2: 3: 4-tetrahydro-3-oxo-6: 7-methylenedioxy-isoquinoline-4-carboxylic acid (11), 4: 5-methylenedioxy-2-…
Number of citations: 8 pubs.rsc.org

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